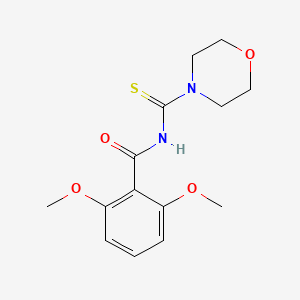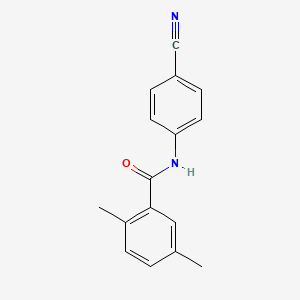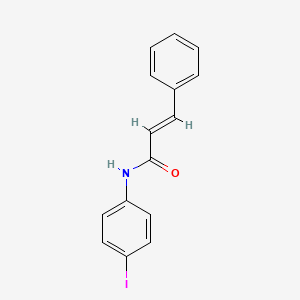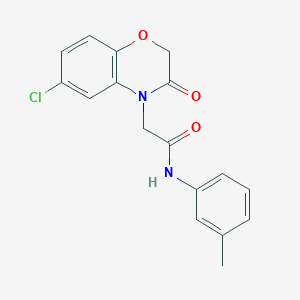
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it has been shown to interact with various cellular targets. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals by donating hydrogen atoms to reactive oxygen species.
Biochemical and Physiological Effects
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit various biochemical and physiological effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to induce apoptosis in cancer cells, which leads to the inhibition of tumor growth. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to scavenge free radicals, which leads to the prevention of oxidative damage.
实验室实验的优点和局限性
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be stable under various conditions, which makes it suitable for long-term storage and handling. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to be soluble in various solvents, which makes it suitable for different experimental conditions. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through different methods, which makes it accessible for various research groups. However, 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit toxicity in some cell lines, which requires caution in handling and dosing. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline may also exhibit potential side effects in vivo, which requires further investigation.
未来方向
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an anti-inflammatory agent, as it has shown promising results in inhibiting the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can be further studied for its potential as an antioxidant agent, as it has shown promising results in scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline can also be further studied for its potential as a lead compound for drug discovery, as it has a unique chemical structure that can be modified for different applications.
Conclusion
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has shown promising results in inducing apoptosis in cancer cells, inhibiting the production of pro-inflammatory cytokines, and scavenging free radicals. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments, including its toxicity and potential side effects. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has several potential future directions for scientific research, including its potential as an anticancer agent, anti-inflammatory agent, antioxidant agent, and lead compound for drug discovery.
合成方法
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been synthesized through different methods, including the Pictet-Spengler reaction, the Friedlander synthesis, and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline. The Friedlander synthesis involves the reaction of an aryl ketone with an amine to form a tetrahydroisoquinoline. The Vilsmeier-Haack reaction involves the condensation of an amine with a formyl group to form an iminium ion, which then undergoes cyclization to form a tetrahydroisoquinoline. The synthesis of 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved through the Pictet-Spengler reaction, which involves the condensation of 3-methyl-2-nitrobenzaldehyde with tetrahydroisoquinoline.
科学研究应用
2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. 2-(3-methyl-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential as an antioxidant agent, as it has been shown to scavenge free radicals.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-5-4-8-15(16(12)19(21)22)17(20)18-10-9-13-6-2-3-7-14(13)11-18/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXJGBPUASSWDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)

![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)


![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)


![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)